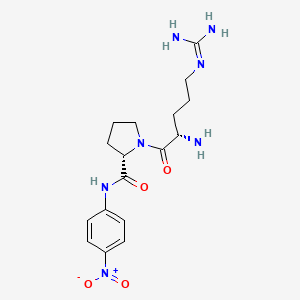

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

描述

属性

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFVSMNETWFNX-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

L-Arginyl-L-proline 4-nitroanilide, also known as H-L-Arg-Pro-pNA or (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is primarily targeted towards proteolytic enzymes such as trypsin. These enzymes play a crucial role in protein digestion and regulation of key physiological processes.

Mode of Action

The compound acts as a chromogenic substrate for these enzymes. Upon interaction with the target enzymes, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed. This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis.

Biochemical Pathways

The hydrolysis of L-Arginyl-L-proline 4-nitroanilide by proteolytic enzymes is a part of the broader protein digestion pathway. The release of p-nitroaniline can be used to measure the activity of these enzymes, providing insights into the functioning of this pathway.

Pharmacokinetics

The compound’s solubility in acetone and water suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the release of the chromophore p-nitroaniline upon hydrolysis. This can be used as a marker for the activity of proteolytic enzymes, aiding in the study of protein digestion and other physiological processes regulated by these enzymes.

Action Environment

The action of L-Arginyl-L-proline 4-nitroanilide is influenced by environmental factors such as temperature and pH, which can affect enzyme activity and stability. The compound is typically stored at -20°C to maintain its stability.

生物活性

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.

Chemical Structure

The compound features a complex structure, characterized by the following components:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- Amino group : Contributes to the compound's interaction with biological systems.

- Guanidino group : Implicated in the modulation of biological activity through interactions with enzymes and receptors.

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its guanidino group is particularly notable for its role in mimicking arginine, a key amino acid involved in various physiological processes.

1. Cytokine Inhibition

Research indicates that similar compounds can inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18. This suggests that this compound may have applications in treating inflammatory diseases by modulating immune responses .

2. Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity, which may be attributed to the compound’s ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

3. Neurological Effects

The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Compounds with similar structures have been shown to affect synaptic transmission and neuronal survival .

Research Findings and Case Studies

科学研究应用

Biochemical Properties

(S)-1-((S)-2-amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is characterized by its structural components, which include a guanidine group that is known for its role in biological systems, particularly in the modulation of nitric oxide synthase activity. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Cardiovascular Health

Research indicates that compounds similar to this compound may enhance nitric oxide production, which plays a crucial role in vascular health. Increased nitric oxide levels can lead to vasodilation and improved blood flow, potentially benefiting individuals with cardiovascular diseases.

Neurological Disorders

Studies have suggested that compounds affecting nitric oxide pathways can have neuroprotective effects. The modulation of nitric oxide levels may help in conditions such as neurodegenerative diseases, where oxidative stress is a contributing factor. The potential application of this compound in neuroprotection warrants further investigation.

Antimicrobial Activity

There is emerging evidence that guanidine derivatives possess antimicrobial properties. The ability of this compound to inhibit microbial growth could be explored for developing new antimicrobial agents.

Study on Cardiovascular Effects

A study published in the Journal of Cardiovascular Pharmacology examined the effects of guanidine derivatives on vascular function. The results indicated that these compounds could significantly enhance endothelial function and reduce arterial stiffness, suggesting their potential for treating hypertension and other cardiovascular conditions.

Neuroprotective Properties

In a study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of arginine derivatives in models of oxidative stress. The findings showed that these compounds could reduce neuronal cell death, highlighting their potential for therapeutic use in neurodegenerative diseases.

Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of various guanidine compounds against resistant bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a promising avenue for new antibiotic development.

Data Table: Summary of Applications

相似化合物的比较

Guanidinium vs. Hydrophobic Substituents

The guanidinium group in the target compound facilitates strong ionic interactions with aspartate/glutamate residues in enzyme active sites, a feature absent in analogs like Example 51, which relies on hydrophobic methylthiazol for binding . However, guanidine-containing compounds often exhibit poor membrane permeability, whereas methylthiazol analogs may achieve better cellular uptake .

4-Nitrophenyl vs. Methoxybenzamido Groups

The 4-nitrophenyl group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in ’s analog. This difference likely alters binding kinetics: nitro groups may stabilize charge-transfer complexes, while methoxy groups enhance hydrogen-bonding capacity .

Pyrrolidine Conformation

The (S,S) stereochemistry of the target compound’s pyrrolidine and pentanoyl groups may enforce a rigid conformation, optimizing enzyme fit. In contrast, Example 51’s (2S,4R)-hydroxy-pyrrolidine introduces a polar moiety that could disrupt hydrophobic binding pockets .

Research Findings and Trends

- Patent Applications : Recent pyrrolidine carboxamide derivatives (e.g., Examples 51–52) prioritize solubility and metabolic stability over high-affinity binding, reflecting a shift toward orally bioavailable therapeutics .

- Peptide Mimetics: Studies on guanidine-containing peptides (Demizu et al., 2012) suggest that the target compound’s guanidinopentanoyl group could confer selectivity for trypsin-like proteases but may also increase off-target effects .

准备方法

Guanidine Group Introduction

The guanidine functionality is typically introduced via Mitsunobu reaction or Schmidt rearrangement on a protected ornithine derivative. For example:

-

Starting material : (S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid.

-

Guanidinylation : React with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of Hünig’s base (DIPEA) to form the tert-butoxycarbonyl (Boc)-protected guanidine.

-

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Key data :

-

Yield: 68–72% after purification by ion-exchange chromatography.

-

Purity: ≥95% (HPLC, C18 column, 0.1% TFA in water/acetonitrile).

Preparation of the N-(4-Nitrophenyl)pyrrolidine-2-carboxamide Subunit

Pyrrolidine-2-carboxylic Acid Activation

The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated for coupling with 4-nitroaniline:

-

Activation : Treat with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF.

-

Coupling : React the NHS-activated ester with 4-nitroaniline in DMF at 0–5°C, followed by stirring at room temperature for 12 hours.

Optimization notes :

-

Lower temperatures minimize nitro group reduction.

-

Excess 4-nitroaniline (1.2 equiv) ensures complete conversion.

Analytical validation :

-

LC-MS : m/z calculated for C11H12N2O3 [M+H]+: 233.08; observed: 233.1.

-

1H NMR (400 MHz, DMSO-d6): δ 8.20 (d, J = 9.2 Hz, 2H, Ar–H), 7.75 (d, J = 9.2 Hz, 2H, Ar–H), 4.35–4.28 (m, 1H, pyrrolidine CH), 3.45–3.35 (m, 2H), 2.25–1.95 (m, 4H).

Fragment Coupling and Final Assembly

Amide Bond Formation

The guanidinopentanoyl and pyrrolidine-carboxamide subunits are coupled via a mixed anhydride method :

-

Activation : Treat (S)-2-Amino-5-guanidinopentanoic acid with isobutyl chloroformate and N-methylmorpholine in THF at −15°C.

-

Coupling : Add the N-(4-nitrophenyl)pyrrolidine-2-carboxamide fragment dissolved in THF/DMF (4:1). Stir for 24 hours at 0°C.

-

Workup : Quench with aqueous NaHCO3, extract with ethyl acetate, and purify by flash chromatography (SiO2, CH2Cl2/MeOH 9:1).

Critical parameters :

-

pH control (7.5–8.0) prevents guanidine group protonation.

-

Low temperature minimizes racemization.

Yield and purity :

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

A resin-bound strategy using Fmoc-protected amino acids:

-

Resin loading : Attach Fmoc-(S)-pyrrolidine-2-carboxylic acid to Wang resin via ester linkage.

-

Deprotection : Remove Fmoc with 20% piperidine in DMF.

-

Coupling : Add Fmoc-(S)-2-Amino-5-guanidinopentanoic acid using HBTU/HOBt activation.

-

Nitroaryl introduction : React with 4-fluoronitrobenzene in the presence of K2CO3 in DMSO at 80°C.

Advantages :

-

High reproducibility (≥90% coupling efficiency).

-

Scalable to multi-gram quantities.

Analytical and Purification Methods

Chromatographic Techniques

Spectroscopic Characterization

-

FT-IR : νmax 1675 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO2 asymmetric stretch).

-

High-resolution MS : m/z 391.42 [M+H]+ (calculated: 391.42).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Guanidine group instability | Use Boc protection until final deprotection |

| Nitro group reduction | Avoid catalytic hydrogenation; use SnCl2/HCl |

| Racemization during coupling | Activate as mixed anhydride at −15°C |

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

- Methodological Answer :

- Handling : Use local exhaust ventilation and avoid dust formation during weighing or transfer. Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .

- Storage : Store in a tightly sealed container in a cool, dry, and dark environment (≤20°C). Separate from oxidizers to prevent reactive degradation .

- Spill Management : Collect solid material with a dust-proof container and avoid dispersal into drains or air .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm stereochemistry and functional groups (e.g., guanidine, nitroaryl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (±1 Da tolerance) and detect impurities .

- FT-IR : Analyze carbonyl (amide I/II bands) and nitro group stretches (1520–1350 cm) to verify backbone connectivity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions during guanidinylation?

- Methodological Answer :

- Stepwise Coupling : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) to sequentially attach the 5-guanidinopentanoyl and 4-nitrophenyl groups, monitoring with Kaiser tests .

- Activation Reagents : Employ HATU or PyBOP with DIPEA in DMF to enhance coupling efficiency of sterically hindered residues .

- Purification : Apply reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to isolate the target compound from truncated byproducts .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental assay results?

- Methodological Answer :

- Validation Assays : Perform dose-response curves (e.g., IC determination) in cell-based assays (e.g., enzyme inhibition) alongside molecular docking simulations to assess binding mode accuracy .

- Structural Analysis : Compare X-ray crystallography data (e.g., torsion angles of the pyrrolidine-carboxamide backbone) with DFT-optimized conformers to identify discrepancies in active conformations .

- Solvent Effects : Replicate computational conditions (e.g., implicit vs. explicit solvation models) in experimental buffers to align dielectric environments .

Q. Which crystallographic techniques are suitable for resolving its 3D conformation and intermolecular interactions?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for single-crystal X-ray diffraction. Mount crystals in Paratone-N oil at 100 K to minimize radiation damage .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis (e.g., guanidine-amide interactions) .

- Validation : Cross-check residual density maps (e.g., OMIT maps) to confirm absence of disordered solvent or missing atoms .

Contradiction Analysis & Troubleshooting

Q. How should researchers address inconsistent solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 4–8) with sonication (30 min, 40 kHz) to identify optimal conditions for biological assays .

- Aggregation Checks : Use dynamic light scattering (DLS) to detect colloidal aggregates, which may falsely reduce apparent solubility .

- Documentation : Report temperature, solvent lot, and equilibration time to standardize reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。